molecular formula C14H14N6O3 B6529475 N-(3-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 946306-61-2

N-(3-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6529475
CAS No.: 946306-61-2
M. Wt: 314.30 g/mol
InChI Key: ICYSMYUFYXXMJT-UHFFFAOYSA-N
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Description

The compound “N-(3-methoxyphenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are hybrid heterocycles of pyrimidine and have been found to have a wide range of biological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

Triazolopyrimidines have a core structure that is a fusion of a five-membered triazole ring with a six-membered pyrimidine ring . The exact molecular structure of the specific compound would require more specific information or computational modeling.


Chemical Reactions Analysis

Triazolopyrimidines can participate in various chemical reactions, but the exact reactions would depend on the specific substituents present on the molecule .

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary widely depending on their specific structure and the target they interact with . Some triazolopyrimidines have been found to have anticancer activity, while others have antimicrobial or anti-inflammatory effects .

Future Directions

Triazolopyrimidines are a promising class of compounds with a wide range of potential therapeutic applications . Future research could focus on exploring new synthetic routes, investigating their mechanisms of action, and optimizing their properties for specific therapeutic applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-19-13-12(17-18-19)14(22)20(8-15-13)7-11(21)16-9-4-3-5-10(6-9)23-2/h3-6,8H,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYSMYUFYXXMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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